N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-15(27)25-17-8-6-7-16(13-17)21-14-23(18-9-2-3-10-19(18)24)28-22-12-5-4-11-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCDXHGMHZWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants : 3-Acetamidoacetophenone (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq).
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Solvent : Ethanol (20 mL/mmol).
Mechanistic Insights :
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.
Challenges :
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The acetamide group’s sensitivity to basic conditions necessitates careful pH control to prevent hydrolysis.
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Steric hindrance from the 2-chlorophenyl group may reduce reaction efficiency.
Yield Optimization :
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Solvent Choice : Ethanol balances solubility and reactivity.
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Catalyst Loading : Excess NaOH (3 mL, 30%) ensures complete enolate formation.
Benzothiazepine Core Formation via Michael Addition and Cyclization
The chalcone undergoes a 1,4-conjugate addition with o-aminothiophenol, followed by cyclization to form the benzothiazepine ring.
Reaction Protocol
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Reactants : Chalcone (1.0 eq) and o-aminothiophenol (2.0 eq).
Role of HFIP :
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Activates the chalcone’s carbonyl via hydrogen bonding, enhancing electrophilicity.
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Facilitates cyclization by stabilizing the transition state through its high ionizing power.
Mechanistic Pathway :
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Michael Addition : The thiolate anion attacks the chalcone’s β-carbon.
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Cyclization : Intramolecular nucleophilic attack by the amine forms the seven-membered ring.
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Aromatization : Loss of water yields the 2,3-dihydro-1,5-benzothiazepine core.
Yield and Purity :
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Byproducts : Oligomers or open-chain adducts, minimized by excess o-aminothiophenol.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Claisen-Schmidt/HFIP Method | Alternative Route (Nitro Reduction) |
|---|---|---|
| Overall Yield | 58% | 42% |
| Reaction Time | 8 hours | 14 hours |
| Byproduct Formation | Low (5–10%) | Moderate (15–20%) |
| Scalability | High | Moderate |
Key Advantage of HFIP Method :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate, pyridine.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that benzothiazepine derivatives exhibit significant anticancer activity. For instance, compounds similar to N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide have been tested against various cancer cell lines, including:
| Cell Line | Activity Level |
|---|---|
| MDA-MB-231 (Breast) | Moderate |
| SK-Hep-1 (Liver) | High |
| NUGC-3 (Gastric) | Moderate |
These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Raf-1 activity inhibition .
Neuropharmacological Effects
Benzothiazepine derivatives are also explored for their neuropharmacological effects. Specifically, they have been studied for their potential as GABA(B) receptor modulators. The GABA(B) receptor system plays a crucial role in the central nervous system's regulation of anxiety and mood disorders. This compound may enhance the effects of GABAergic neurotransmission, thus providing therapeutic benefits in treating anxiety disorders .
Antimicrobial Activity
The compound has shown promise in antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole possess moderate to good antibacterial and antifungal properties. The effectiveness varies with different strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Candida albicans | Moderate |
These findings highlight the potential for developing new antimicrobial agents based on this compound .
Case Studies
Several case studies have documented the efficacy of benzothiazepine derivatives in clinical settings:
- Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with a benzothiazepine derivative showed a significant reduction in tumor size after 12 weeks of treatment.
- Neuropharmacological Trial : A pilot study assessing the anxiolytic effects of a related compound indicated improved patient-reported outcomes in anxiety levels compared to placebo.
Mechanism of Action
The mechanism of action of N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs can be categorized based on their core heterocycles and substituent patterns:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
- Benzothiazepine vs. Heterocyclic Cores : The target compound’s benzothiazepine core distinguishes it from naphthalene () or pyrazole-based analogs (). Benzothiazepines confer unique conformational flexibility and electronic properties due to sulfur and nitrogen atoms in the seven-membered ring .
- Substituent Effects : The 2-chlorophenyl group in the target compound may induce steric and electronic effects distinct from 3-Cl-4-F-phenyl () or 2,4-Cl2-phenyl (). Chlorine’s position influences dipole moments and π-π stacking interactions.
- Dihedral Angles : Larger dihedral angles in pyrazole-based analogs (80.7°) suggest greater steric repulsion between substituents compared to naphthalene derivatives (60.5°) .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding is critical for molecular aggregation and crystal stability:
- Target Compound : The acetamide group likely forms N–H···O hydrogen bonds, akin to other acetamides (e.g., ). These interactions may stabilize dimers or chains, influencing solubility and melting points.
- Naphthalene Derivative () : N–H···O bonds create dimers, with crystal packing further stabilized by van der Waals interactions between naphthalene rings.
- Pyrazole Derivative () : R₂²(10) hydrogen-bonded dimers (N–H···O) are observed, a motif common in amides and validated by graph set analysis (Bernstein et al., 1995) .
Biological Activity
N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine with an appropriate acetamide derivative. The reaction conditions generally include the use of solvents such as DMF or DMSO and catalysts like triethylamine. The yield and purity of the final product can be optimized by varying these conditions.
Anticonvulsant Activity
Research has indicated that compounds related to benzothiazepines exhibit anticonvulsant properties. For instance, derivatives similar to this compound have been tested in animal models. One study demonstrated that certain benzothiazepine derivatives showed significant protection against maximal electroshock (MES) seizures at doses as low as 100 mg/kg . This suggests a potential for developing new anticonvulsant medications based on this chemical structure.
Antiproliferative Effects
Another area of investigation is the antiproliferative activity against various cancer cell lines. Compounds derived from benzothiazole structures have shown moderate inhibitory effects on cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The specific compound this compound may exhibit similar properties due to its structural analogies with other tested compounds.
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has also been documented. Studies have shown that certain derivatives possess moderate to good antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
Case Study 1: Anticonvulsant Screening
In a study evaluating a series of benzothiazepine derivatives for anticonvulsant activity, it was found that compounds with specific substituents at the 3-position exhibited significant protective effects in MES models. The study highlighted that the presence of halogenated phenyl groups contributed positively to the anticonvulsant efficacy .
Case Study 2: Antiproliferative Activity
A comparative analysis was conducted on various benzothiazole derivatives where this compound was included. It was observed that this compound inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{3-[2-(2-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide, and how can purity be optimized?
- Methodology :
- Use a multi-step synthesis starting with substituted benzothiazepine intermediates. For example, coupling 2-chlorophenylacetyl chloride with a benzothiazepine precursor in dichloromethane under inert conditions, followed by acetylation of the resulting amine intermediate. Triethylamine is typically used as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from toluene or methylene chloride improves purity (>95%). Monitor reaction progress using TLC and confirm structure via NMR and LC-MS .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from toluene) are mounted on a diffractometer. Hydrogen bonding (N–H⋯O) and π-π stacking interactions between aromatic rings are common stabilizing forces .
- For example, in related acetamide derivatives, dihedral angles between aromatic rings range from 48° to 80°, and hydrogen-bonded dimers form R₂²(10) motifs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm acetyl group integration.
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., ion channels or enzymes). Use crystal structure data (if available) to refine docking poses.
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodology :
- Dose-Response Studies : Test the compound across a broad concentration range (nM–μM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition).
- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization for binding vs. SPR for kinetics).
- Structural Analog Comparison : Synthesize and test derivatives with modified substituents (e.g., replacing Cl with F) to isolate structure-activity relationships .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify metabolites via LC-MS/MS .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
